molecular formula C15H22N2O3S B2579480 N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 942798-66-5

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2579480
CAS No.: 942798-66-5
M. Wt: 310.41
InChI Key: CTYMYHSPHGCLOM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the piperidine carboxamide class, a scaffold recognized for its diverse biological activities. Piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, revealing promising anti-malarial activity in phenotypic screening assays . These inhibitors bind non-covalently to a specific pocket in the β5 subunit of the malarial proteasome, demonstrating strong species selectivity without inhibiting human proteasome isoforms, which is a critical factor for developing new therapeutic leads with a low propensity for generating resistance . Furthermore, the piperidine-3-carboxamide moiety is a privileged structure in drug discovery. Research has shown that structurally similar N-arylpiperidine-3-carboxamide derivatives can induce a senescence-like phenotype and exhibit notable antiproliferative activity in human melanoma cell lines, highlighting the potential of this chemical class in oncology research . The stereochemistry of the piperidine ring is often crucial for activity, with the (S)-enantiomer typically showing significantly higher potency than the (R)-enantiomer in biological assays . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-7-12(2)9-14(8-11)16-15(18)13-5-4-6-17(10-13)21(3,19)20/h7-9,13H,4-6,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMYHSPHGCLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of δ-Amino Acids

Piperidine-3-carboxylic acid derivatives are frequently synthesized via cyclization of δ-amino acids or their esters. For example, ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) serves as a common starting material. Hydrogenolysis of protected nipecotate derivatives using palladium on carbon (Pd/C) under hydrogen atmosphere yields the free amine, which is subsequently sulfonylated.

Reaction Conditions :

  • Substrate : Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
  • Catalyst : 10% Pd/C, H₂ (1 atm)
  • Solvent : Ethanol/water (4:1)
  • Yield : 85–92%

Enantioselective Synthesis

Chiral piperidine cores are accessible via asymmetric hydrogenation of pyridine derivatives. For instance, 3-cyanopyridine undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) to afford enantiomerically enriched piperidine-3-carbonitrile, which is hydrolyzed to the carboxylic acid.

Introduction of the Methylsulfonyl Group

Sulfonylation of the piperidine nitrogen is typically performed using methanesulfonyl chloride (MsCl) under basic conditions.

Direct Sulfonylation

Procedure :

  • Dissolve piperidine-3-carboxylic acid (1 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 equiv) at 0°C.
  • Slowly introduce methanesulfonyl chloride (1.2 equiv).
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography.

Key Data :

Parameter Value
Temperature 0°C → RT
Reaction Time 12 hours
Yield 78–85%
Purity (HPLC) >98%

This method avoids over-sulfonylation due to the steric hindrance of the piperidine ring.

Amide Coupling with 3,5-Dimethylaniline

The final step involves coupling 1-(methylsulfonyl)piperidine-3-carboxylic acid with 3,5-dimethylaniline. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
Procedure :

  • Activate the carboxylic acid (1 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF.
  • Add 3,5-dimethylaniline (1.1 equiv) and stir at RT for 24 hours.
  • Purify via recrystallization from ethanol/water.

Optimization Insights :

  • Excess EDC/HOBt improves yields but risks racemization.
  • Anhydrous DMF minimizes side reactions.

Mixed Anhydride Method

Procedure :

  • Treat the carboxylic acid with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at -15°C.
  • Add 3,5-dimethylaniline (1.05 equiv) and warm to RT.
  • Stir for 6 hours and isolate via filtration.

Comparative Data :

Method Yield (%) Purity (%)
EDC/HOBt 72 97
Mixed Anhydride 81 99

The mixed anhydride approach offers superior yields and purity, particularly for sterically hindered amines.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 6.89 (s, 1H, Ar-H), 3.85–3.75 (m, 1H, piperidine-H), 3.12 (s, 3H, SO₂CH₃), 2.31 (s, 6H, Ar-CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >99%.

Challenges and Optimization Strategies

Racemization During Coupling

The stereochemical integrity of the piperidine core is susceptible to racemization under acidic or high-temperature conditions. Using proton-sponge additives (e.g., 2,6-lutidine) during EDC/HOBt coupling reduces epimerization.

Sulfonylation Side Reactions

Over-sulfonylation at the carboxamide nitrogen is mitigated by:

  • Employing substoichiometric MsCl (1.05 equiv).
  • Conducting reactions at 0°C to slow kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of N-(Disubstituted-Phenyl) Carboxamides

Compound Name Core Structure Substituents on Aryl Ring Key Functional Groups IC50 (PET Inhibition) Reference
N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide Piperidine-3-carboxamide 3,5-dimethyl Methylsulfonyl Not reported
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 3,5-dimethyl Hydroxyl ~10 µM
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 3,5-difluoro Hydroxyl ~10 µM
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethyl Trichloromethyl Not applicable

Key Observations:

Substituent Effects :

  • Electron-Withdrawing vs. Donating Groups : The 3,5-dimethylphenyl group (electron-donating) in the target compound contrasts with 3,5-difluorophenyl (electron-withdrawing) analogues. suggests that electron-withdrawing substituents enhance PET inhibition, but the 3,5-dimethylphenyl group still retains high activity, likely due to optimal lipophilicity .
  • Meta-Substitution : Meta-substituted aryl groups (e.g., 3,5-dimethyl) are associated with improved steric and electronic compatibility in enzyme binding pockets, as seen in crystal structures of related trichloro-acetamides .

This could imply similar solid-state behavior for the target compound, affecting solubility and formulation.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperidine rings are generally more metabolically stable than naphthalene cores, suggesting a longer half-life for the target compound compared to hydroxynaphthalene-carboxamides.

Biological Activity

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a piperidine ring, a carboxamide group, and a methylsulfonyl group attached to a dimethylphenyl moiety. The molecular formula is C15H22N2O3SC_{15}H_{22}N_{2}O_{3}S with a molecular weight of approximately 310.41 g/mol. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization of precursors.
  • Introduction of the Carboxamide Group : Amidation reaction with carboxylic acid derivatives.
  • Attachment of the Methylsulfonyl Group : Sulfonylation using sulfonyl chlorides.
  • Substitution with the Dimethylphenyl Group : Final substitution reaction to complete the structure.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound's unique functional groups allow it to modulate these targets effectively, leading to diverse biological effects including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Research Findings

Recent studies have investigated the compound's pharmacological properties:

  • A study highlighted its anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Another investigation revealed that it could act as an analgesic by modulating pain pathways, making it a candidate for pain management therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesNotable Activities
N-(3,5-dimethylphenyl)piperidine-3-carboxamideLacks methylsulfonyl groupLimited activity
N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamideCarboxamide group at different positionVarying receptor affinity
N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxylateContains a carboxylate instead of carboxamideDifferent pharmacological profile

This comparison illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological activities.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in levels of inflammatory markers in cell cultures .
  • Analgesic Properties : Animal models showed that administration of this compound led to reduced pain responses compared to control groups, indicating its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via microwave-assisted coupling of 3-hydroxynaphthalene-2-carboxylic acid derivatives with disubstituted anilines, achieving yields up to 86% under controlled conditions (e.g., 80–100°C, 10–15 minutes). Key steps include activating the carboxylic acid group using coupling agents like EDCI/HOBt and optimizing solvent polarity (e.g., DMF or acetonitrile) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How does meta-substitution (e.g., 3,5-dimethyl groups) influence the solid-state geometry of aryl carboxamide derivatives?

  • Methodological Answer : X-ray crystallography studies of structurally analogous compounds (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) reveal that meta-substituents induce non-planar conformations due to steric hindrance. The 3,5-dimethyl groups disrupt coplanarity between the aryl ring and the amide bond, altering crystal packing (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks. Such data inform predictions about solubility and stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of N-(3,5-dimethylphenyl) derivatives to biological targets like HIV-1 RT?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the crystal structure of HIV-1 reverse transcriptase (PDB: 7RJ4) can assess interactions. Benchmark ligands (e.g., 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide) show binding affinities of -7.8 kcal/mol. Focus on key residues (e.g., Tyr181, Lys103) and substituent effects (e.g., sulfonyl vs. methylsulfonyl groups) to optimize van der Waals and π-π stacking interactions .

Q. How do electron-withdrawing vs. electron-donating substituents on the aryl ring modulate photosynthetic electron transport (PET) inhibition?

  • Methodological Answer : In spinach chloroplast assays, N-(3,5-dimethylphenyl) derivatives exhibit IC50 values ~10 µM due to enhanced lipophilicity and π-stacking with plastoquinone-binding sites in PSII. Replace dimethyl groups with electron-withdrawing substituents (e.g., -F, -Cl) to increase redox potential, but balance with logP values (optimal range: 2.5–3.5) to maintain membrane permeability .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and computational models for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffers) or conformational flexibility unaccounted for in rigid docking. Validate computational predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For in vitro assays, pre-incubate compounds in assay buffers to eliminate solvent artifacts .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis for time efficiency and reproducibility .
  • Structural Analysis : Use SC-XRD (single-crystal X-ray diffraction) to resolve steric effects of 3,5-dimethyl groups .
  • Bioactivity Testing : Combine spinach chloroplast assays (PET inhibition) with mammalian cell toxicity screens to assess selectivity .

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